![molecular formula C9H17NO3 B180245 Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 118156-56-2](/img/structure/B180245.png)
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It belongs to the class of piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group . This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products . The mixture is stirred for about 30 minutes to complete the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of chemicals to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-(carboxymethyl)piperidine-1-carboxylate.
Reduction: The major product is 4-(hydroxymethyl)piperidine-1-ethanol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
Chemical Structure:
- IUPAC Name: Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Molecular Formula: C10H17NO3
- Molecular Weight: 199.25 g/mol
The compound features a piperidine ring with a hydroxymethyl group and an ethyl ester functional group, which contributes to its reactivity and potential applications in drug development and synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification of various pharmacophores, making it a valuable building block in the synthesis of:
- Enzyme inhibitors: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which may be useful in treating diseases such as cancer and metabolic disorders .
- Neurological agents: Research indicates potential applications in developing drugs targeting neurological conditions due to its ability to interact with neurotransmitter receptors .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules. Its ability to undergo various chemical reactions makes it suitable for:
- Synthesis of piperidine derivatives: this compound can be transformed into other piperidine-based compounds through substitution reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery .
- Functionalization: The hydroxymethyl group can be further modified to introduce other functional groups, enhancing the compound's reactivity and utility in synthetic pathways .
Chromatography
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). It is particularly useful for:
- Purity assessment: The compound's purity can be determined using reverse-phase HPLC methods, which are scalable for preparative purposes .
- Pharmacokinetic studies: Its behavior in biological systems can be evaluated through chromatographic techniques, aiding in drug development processes .
Study on Enzyme Inhibition
A notable study explored the structure-activity relationship of piperidine derivatives, including this compound, as inhibitors of specific enzymes related to tuberculosis treatment. The research demonstrated that modifications to the piperidine structure significantly affected potency and pharmacokinetic properties, highlighting the compound's potential in developing effective anti-tuberculosis therapies .
Synthesis of Derivatives
Another investigation focused on synthesizing novel derivatives from this compound. These derivatives exhibited enhanced biological activity against various cancer cell lines, showcasing the compound's versatility as a precursor for therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the structure of the final active compound derived from it.
Comparison with Similar Compounds
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
- Ethyl 4-(methyl)piperidine-1-carboxylate
- Ethyl 4-(ethyl)piperidine-1-carboxylate
- Ethyl 4-(hydroxyethyl)piperidine-1-carboxylate
These compounds share a similar piperidine ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its hydroxymethyl group, which provides distinct reactivity and potential for further functionalization.
Biological Activity
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in drug development.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxymethyl group and an ethyl ester functional group. The presence of these functional groups contributes to its reactivity and biological properties. The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with carboxylic acids or their esters.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to act as an inhibitor or modulator in various biochemical pathways. For instance, its structural similarity to known enzyme inhibitors suggests that it may affect metabolic pathways relevant to diseases such as cancer and neurological disorders .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. In vitro tests have demonstrated cytotoxic effects against different cancer cell lines, indicating that this compound may induce apoptosis or inhibit cell proliferation through mechanisms such as microtubule disruption .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 19.9 | Induction of apoptosis |
OVCAR-3 (Ovarian) | 31.5 | Microtubule disruption |
FaDu (Hypopharyngeal) | 20.0 | Apoptosis induction |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example, changes in the alkyl chain length or the introduction of different functional groups can significantly alter its potency and selectivity for various biological targets .
Table 2: Structure-Activity Relationships
Compound Variant | Biological Activity | Notes |
---|---|---|
Ethyl 4-methylpiperidine-1-carboxylate | Antifungal | Similar bicyclic structure |
Ethyl 4-(aminomethyl)piperidine-1-carboxylate | Antibacterial | Contains an amino group |
Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane]-1-carboxylate | Potential antifungal | Unique bicyclic structure |
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that this compound effectively inhibited the growth of MDA-MB-231 breast cancer cells at low micromolar concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Ovarian Cancer Research : In another study, the compound was tested against OVCAR-3 ovarian cancer cells, showing significant cytotoxicity and indicating a possible mechanism involving microtubule disruption .
- Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may also exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative disease models .
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXEVJPPXFECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599769 | |
Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118156-56-2 | |
Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.